4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dimethylphenyl)butanamide 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dimethylphenyl)butanamide
Brand Name: Vulcanchem
CAS No.: 946215-17-4
VCID: VC6722330
InChI: InChI=1S/C22H22ClN3O2/c1-15-5-6-16(2)20(14-15)24-21(27)4-3-13-26-22(28)12-11-19(25-26)17-7-9-18(23)10-8-17/h5-12,14H,3-4,13H2,1-2H3,(H,24,27)
SMILES: CC1=CC(=C(C=C1)C)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Molecular Formula: C22H22ClN3O2
Molecular Weight: 395.89

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dimethylphenyl)butanamide

CAS No.: 946215-17-4

Cat. No.: VC6722330

Molecular Formula: C22H22ClN3O2

Molecular Weight: 395.89

* For research use only. Not for human or veterinary use.

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dimethylphenyl)butanamide - 946215-17-4

Specification

CAS No. 946215-17-4
Molecular Formula C22H22ClN3O2
Molecular Weight 395.89
IUPAC Name 4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(2,5-dimethylphenyl)butanamide
Standard InChI InChI=1S/C22H22ClN3O2/c1-15-5-6-16(2)20(14-15)24-21(27)4-3-13-26-22(28)12-11-19(25-26)17-7-9-18(23)10-8-17/h5-12,14H,3-4,13H2,1-2H3,(H,24,27)
Standard InChI Key NBLPZOZIUHKWAP-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The compound’s molecular formula is C22H22ClN3O2, with a molecular weight of 395.9 g/mol . Key structural features include:

  • A pyridazinone core (a six-membered ring with two adjacent nitrogen atoms and a ketone group).

  • A 4-chlorophenyl group at the 3-position of the pyridazinone ring.

  • A butanamide chain linking the pyridazinone to a 2,5-dimethylphenyl group.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC22H22ClN3O2
Molecular Weight395.9 g/mol
CAS Number946215-17-4
Substituents4-Chlorophenyl, 2,5-Dimethylphenyl

The presence of electron-withdrawing chlorine atoms and hydrophobic methyl groups likely influences its reactivity and bioavailability .

Synthesis and Manufacturing

Optimization Challenges

Key challenges include ensuring regioselectivity during pyridazinone substitution and achieving high yields in amide bond formation. Solvent choice (e.g., dimethylformamide or tetrahydrofuran) and catalysts (e.g., HATU or EDCI) are critical for optimizing reaction efficiency.

Applications in Drug Development

The compound’s modular structure allows for derivatization to enhance pharmacokinetic properties. Potential applications include:

  • Anti-inflammatory agents: Targeting COX-2 or PDE4.

  • Oncology therapeutics: As kinase inhibitors or apoptosis inducers.

Challenges and Future Research Directions

Knowledge Gaps

  • Target identification: High-throughput screening is needed to elucidate precise molecular targets.

  • In vivo efficacy: Animal studies are required to validate therapeutic potential.

Synthetic Improvements

Developing greener synthesis methods (e.g., microwave-assisted reactions) could reduce environmental impact.

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